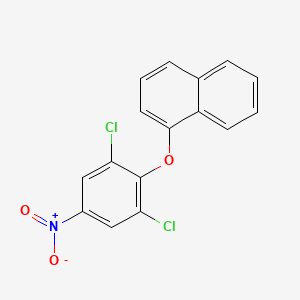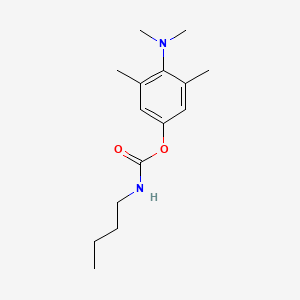
1,2,6,7-Tetrahydropyrene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,6,7-Tetrahydropyrene is a polycyclic aromatic hydrocarbon with the molecular formula C16H14 It is a derivative of pyrene, a well-known aromatic hydrocarbon, and is characterized by the partial hydrogenation of the pyrene structure
準備方法
1,2,6,7-Tetrahydropyrene can be synthesized through several methods. One common approach involves the hydrogenation of pyrene under specific conditions. The hydrogenation process typically yields two main products: 4,5,9,10-tetrahydropyrene and 1,2,3,6,7,8-hexahydropyrene, with the composition of the reaction mixture depending on the reduction conditions . Another method involves the functionalization of pyrene at specific positions, such as the 2,7-positions, using carbazole and 3,6-di-tert-butylcarbazole groups .
化学反応の分析
1,2,6,7-Tetrahydropyrene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: As mentioned earlier, the hydrogenation of pyrene leads to the formation of tetrahydropyrene.
Common reagents used in these reactions include hydrogen gas for reduction and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
科学的研究の応用
1,2,6,7-Tetrahydropyrene has several scientific research applications:
Materials Science: Due to its unique electronic and photophysical properties, it is used in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Biology and Medicine:
Industry: It is used in the synthesis of various industrial chemicals and materials.
作用機序
The mechanism of action of 1,2,6,7-Tetrahydropyrene involves its interaction with specific molecular targets and pathways. Its effects are primarily due to its electronic and photophysical properties, which enable it to participate in various chemical reactions and interactions. The exact molecular targets and pathways depend on the specific application and the nature of the interactions involved.
類似化合物との比較
1,2,6,7-Tetrahydropyrene can be compared to other similar compounds, such as:
Pyrene: The parent compound from which tetrahydropyrene is derived.
1,2,3,6,7,8-Hexahydropyrene: Another hydrogenated derivative of pyrene, differing in the degree and positions of hydrogenation.
Biphenyl and Benzene Derivatives: These compounds share some structural similarities with tetrahydropyrene and are used in similar applications, such as in OLEDs and other electronic devices.
The uniqueness of this compound lies in its specific hydrogenation pattern, which imparts distinct electronic and photophysical properties compared to its fully aromatic and other partially hydrogenated counterparts.
特性
CAS番号 |
57633-59-7 |
|---|---|
分子式 |
C16H14 |
分子量 |
206.28 g/mol |
IUPAC名 |
1,2,6,7-tetrahydropyrene |
InChI |
InChI=1S/C16H14/c1-3-11-7-9-13-5-2-6-14-10-8-12(4-1)15(11)16(13)14/h3,6-10H,1-2,4-5H2 |
InChIキー |
PMLHBGGUCHRADA-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C3C(=C1)C=CC4=C3C(=CCC4)C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-Chloro[1,3]oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B14609476.png)
![Benzothiazole, 2-[2-[4-[2-(4-nitrophenyl)ethenyl]phenyl]ethenyl]-](/img/structure/B14609488.png)


![{[(18-Bromooctadec-5-YN-1-YL)oxy]methyl}benzene](/img/structure/B14609504.png)
![2-[(E)-(4-Amino-2,5-dimethylphenyl)diazenyl]benzene-1,4-disulfonic acid](/img/structure/B14609505.png)


![1H-Pyrrolo[2,3-h]isoquinoline, 2-acetyl-2,3,4,7-tetrahydro-1-methyl-](/img/structure/B14609530.png)


![5-Chloro-N-octylpyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B14609552.png)
![Glycine, N-[4-[[(phenylamino)carbonyl]amino]benzoyl]-](/img/structure/B14609558.png)
